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Compound Name: )
phenylpropanamide

Cat. No.: B372301

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalanilide, also known as N-phenylpivalamide, is an organic compound with the chemical
formula C11H1sNO. It belongs to the class of anilides, which are derivatives of aniline, and is
characterized by a bulky tert-butyl group attached to the carbonyl carbon of the amide
functionality. This sterically hindered moiety significantly influences the molecule's chemical
reactivity and physical properties. Pivalanilide and its derivatives have garnered interest in
various fields, including medicinal chemistry and materials science, owing to their unique
structural features and potential biological activities. This technical guide provides a
comprehensive overview of the theoretical properties of Pivalanilide, including its
physicochemical characteristics, spectroscopic data, and computational analysis.

Physicochemical Properties

The physicochemical properties of Pivalanilide are crucial for understanding its behavior in
various chemical and biological systems. These properties influence its solubility, absorption,
distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug

development.
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Property Value Reference

Molecular Formula C11H1sNO [1]

Molecular Weight 177.24 g/mol [1]

CAS Number 6625-74-7 [1]

IUPAC Name 2.2-dmetnyi-N- [1]
phenylpropanamide

Melting Point 132-134 °C

Boiling Point 323.5+11.0 °C at 760 mmHg

Density 1.0+ 0.1 g/cm3

XLogP3 2.3 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

C);untg p ! s

Rotatable Bond Count 1 [1]

Appearance

White to off-white solid

Solubility

Soluble in DMSO

[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of

Pivalanilide. The following tables summarize the key spectroscopic data obtained from tH
NMR, BC NMR, IR, and Mass Spectrometry.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.5 d 2H Ar-H (ortho)
~7.3 t 2H Ar-H (meta)
~7.1 t 1H Ar-H (para)
~7.7 S 1H N-H
1.3 s 9H C(CHs)s

Note: Predicted chemical shifts based on general knowledge of anilide structures. Specific

experimental data with precise coupling constants is not readily available in the searched

literature.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm) Assignment
~176 C=0

~138 Ar-C (ipso)
~129 Ar-C (meta)
~124 Ar-C (para)
~120 Ar-C (ortho)
~39 C(CH3)3

~27 C(CH3)3

Note: Predicted chemical shifts based on general knowledge of anilide structures. Specific

experimental peak lists are not readily available in the searched literature.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

~3300 Strong N-H stretch
~3100-3000 Medium Aromatic C-H stretch
~2970-2870 Strong Aliphatic C-H stretch
~1660 Strong C=0 stretch (Amide I)
~1540 Strong N-H bend (Amide II)
~1600, ~1490 Medium Aromatic C=C stretch

Note: Predicted absorption bands based on typical values for N-substituted amides and
aromatic compounds.[3][4][5][6]

Mass Spectrometry (MS)
m/z Relative Intensity Proposed Fragment
177 High [M]* (Molecular lon)
120 Medium [M - C(CH3)3]*
93 High [CeHsNH2]*
57 Very High [C(CHs)3]*

Note: Predicted fragmentation pattern based on the structure of Pivalanilide. The tert-butyl
cation is expected to be a major fragment due to its stability.

Experimental Protocols
Synthesis of Pivalanilide

Pivalanilide is commonly synthesized via the acylation of aniline with pivaloyl chloride.[7] This
reaction is a nucleophilic acyl substitution where the lone pair of the nitrogen atom in aniline
attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Materials:
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Aniline

Pivaloyl chloride

A suitable base (e.qg., pyridine or triethylamine)

An inert solvent (e.g., dichloromethane or diethyl ether)
Anhydrous sodium sulfate

Hydrochloric acid (for workup)

Sodium bicarbonate solution (for workup)

Procedure:

In a round-bottom flask, dissolve aniline and the base in the inert solvent under an inert
atmosphere (e.g., nitrogen or argon).

Cool the mixture in an ice bath.
Slowly add pivaloyl chloride to the cooled solution with stirring.

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-
4 hours) to ensure complete reaction.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water or a dilute acid solution.

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and
saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) to obtain pure Pivalanilide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be

developed for the analysis of Pivalanilide.

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size).

Mobile Phase: A mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer)
in an isocratic or gradient elution mode. The exact ratio should be optimized for best
separation.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where Pivalanilide shows maximum absorbance
(e.g., around 240 nm).

Injection Volume: 10-20 pL.

Quantification: An external or internal standard method can be used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the

identification and quantification of Pivalanilide.

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
Carrier Gas: Helium at a constant flow rate.
Injection: Split or splitless injection depending on the concentration of the analyte.

Temperature Program: An optimized temperature program starting from a lower temperature
and ramping up to a higher temperature to ensure good separation and peak shape.

MS Detection: Electron ionization (El) at 70 eV. The mass spectrometer can be operated in
full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
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Signaling Pathways and Logical Relationships

Putative Mechanism of Succinate Dehydrogenase
Inhibition

Pivalanilide belongs to the carboxanilide class of compounds, some of which are known to be
inhibitors of succinate dehydrogenase (SDH), also known as Complex Il of the mitochondrial
electron transport chain.[8][9][10] SDH plays a critical role in cellular respiration by catalyzing

the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the
electron transport chain.

Inhibition of SDH by carboxanilides typically occurs at the ubiquinone (Coenzyme Q) binding
site of the enzyme complex.[8] This binding prevents the transfer of electrons from the reduced
FAD cofactor (FADH:z) within SDH to ubiquinone, thereby disrupting the electron flow through
the respiratory chain. This disruption leads to a decrease in ATP production and an
accumulation of succinate. The accumulation of succinate can have further downstream
effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1a), which is
implicated in various cellular processes, including angiogenesis and metabolic reprogramming.

[°]

Caption: Putative signaling pathway of Succinate Dehydrogenase (SDH) inhibition by
Pivalanilide.

Experimental Workflow for Synthesis and
Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent
characterization of Pivalanilide.

Caption: Experimental workflow for the synthesis and characterization of Pivalanilide.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of
Pivalanilide, encompassing its physicochemical characteristics, spectroscopic data, and a
putative mechanism of action. The structured presentation of data in tables and the
visualization of experimental workflows and signaling pathways aim to facilitate a deeper
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understanding of this compound for researchers and professionals in the field of drug
development and chemical sciences. While significant information has been compiled, further
experimental validation of some of the predicted properties and detailed mechanistic studies
are warranted to fully elucidate the potential of Pivalanilide and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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